(2-Hydroxy-3-tridecanoyloxypropyl) tridecanoate
Overview
Description
Ditridecanoin, also known as tridecanoic acid, 2-hydroxy-1,3-propanediyl ester, is a diacylglycerol compound. It is composed of two tridecanoic acid molecules esterified to a glycerol backbone. This compound is primarily used in lipid research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecanoin can be synthesized through the esterification of tridecanoic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of ditridecanoin may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ditridecanoin undergoes various chemical reactions, including:
Oxidation: Ditridecanoin can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form glycerol and tridecanoic acid.
Hydrolysis: Under acidic or basic conditions, ditridecanoin can be hydrolyzed to yield glycerol and tridecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Glycerol and tridecanoic acid.
Hydrolysis: Glycerol and tridecanoic acid.
Scientific Research Applications
Ditridecanoin has several applications in scientific research, including:
Chemistry: Used as a model compound in lipid research to study the behavior of diacylglycerols.
Biology: Investigated for its role in cellular signaling pathways involving diacylglycerols.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
Ditridecanoin exerts its effects primarily through its role as a diacylglycerol. Diacylglycerols are known to act as secondary messengers in cellular signaling pathways. They activate protein kinase C, which in turn regulates various cellular processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Monotridecanoin: Contains only one tridecanoic acid molecule esterified to glycerol.
Tridecanoic acid: A simple fatty acid without esterification to glycerol.
1,2-Ditridecanoin: An isomer of ditridecanoin with different esterification positions on the glycerol backbone
Uniqueness
Ditridecanoin is unique due to its specific esterification pattern, which influences its physical and chemical properties. This makes it particularly useful in lipid research and applications where specific diacylglycerol behavior is studied .
Properties
IUPAC Name |
(2-hydroxy-3-tridecanoyloxypropyl) tridecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-28(31)33-25-27(30)26-34-29(32)24-22-20-18-16-14-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIXTSCTQTFJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(13:0/0:0/13:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0093164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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